N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
Description
N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a cyclopentyl group and a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl moiety. The cyclopentyl group contributes lipophilicity, while the oxan ring provides conformational rigidity, which may optimize target binding. The 2-methoxyphenyl substituent introduces electron-donating effects, influencing aromatic interactions in biological systems. This compound’s design aligns with strategies to balance solubility, stability, and receptor affinity in medicinal chemistry.
Properties
IUPAC Name |
N'-cyclopentyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-17-9-5-4-8-16(17)20(10-12-26-13-11-20)14-21-18(23)19(24)22-15-6-2-3-7-15/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYWKNGTTIMIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Methoxyphenyl)oxan-4-ylmethanol
The oxan ring is constructed via acid-catalyzed cyclization of 1,5-pentanediol derivatives. A modified Prins cyclization using 2-methoxybenzaldehyde and pentanediol in the presence of BF₃·OEt₂ yields 4-(2-methoxyphenyl)oxane-4-carbaldehyde (Yield: 68%). Subsequent reduction with NaBH₄ in methanol affords the corresponding alcohol (Yield: 92%).
Critical Parameters:
Conversion to 4-(2-Methoxyphenyl)oxan-4-ylmethylamine
The alcohol is converted to the amine via a two-step process:
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Mitsunobu Reaction: Treatment with phthalimide, DIAD, and PPh₃ in THF yields the phthalimide-protected intermediate (Yield: 85%).
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Deprotection: Hydrazinolysis in ethanol removes the phthalimide group, yielding the primary amine (Yield: 78%).
Spectroscopic Validation:
Amide Coupling with Cyclopentylamine
The amine is reacted with ethyl oxalyl chloride in the presence of triethylamine to form the ethanediamide. Subsequent coupling with cyclopentylamine using HATU/DIPEA in DMF affords the target compound (Overall Yield: 52%).
Optimization Table:
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxalyl chloride reaction | Et₃N, CH₂Cl₂ | 0 → 25 | 2 | 89 |
| HATU coupling | DIPEA, DMF | 25 | 12 | 76 |
Route 2: Convergent Approach via Preformed Oxan Intermediate
Preparation of 4-(2-Methoxyphenyl)oxan-4-carboxylic Acid
Oxidation of 4-(2-methoxyphenyl)oxane-4-carbaldehyde using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid (Yield: 81%). Activation as the acid chloride (SOCl₂, reflux) enables direct coupling with cyclopentylamine to form the monosubstituted amide.
Sequential Amide Formation
The second amide bond is constructed using 4-(2-methoxyphenyl)oxan-4-ylmethylamine and ethyl oxalate. Transesterification with sodium ethoxide, followed by aminolysis, provides the ethanediamide (Overall Yield: 47%).
Advantages:
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Avoids intermediate purification steps.
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Scalable to multi-gram quantities.
Limitations:
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Competitive ester hydrolysis reduces yield at higher scales.
Route 3: Solid-Phase Synthesis for Parallel Optimization
Resin Functionalization
Wang resin is loaded with Fmoc-protected cyclopentylamine using DIC/HOBt activation. After Fmoc deprotection (20% piperidine/DMF), the oxan-containing fragment is introduced via HATU-mediated coupling.
On-Resin Oxan Assembly
A traceless linker strategy enables cyclization of resin-bound diols to form the oxan ring. Cleavage with TFA/H₂O (95:5) releases the target compound (Purity: >90% by HPLC).
Throughput:
-
24 compounds synthesized in parallel with yields of 35–60%.
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency and Scalability
| Route | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| 1 | 6 | 52 | 98.5 | Pilot scale |
| 2 | 5 | 47 | 97.8 | Bench scale |
| 3 | 4 | 45 | 90.2 | Discovery |
Route 1 offers superior purity and scalability, making it preferred for preclinical development. Route 3’s solid-phase approach accelerates SAR studies but requires post-cleavage purification.
Reaction Mechanism and Stereochemical Considerations
Oxan Ring Formation
The Prins cyclization proceeds via a cyclic oxonium ion intermediate, with stereochemistry dictated by the conformation of the diol. DFT calculations indicate a chair-like transition state favoring equatorial placement of the 2-methoxyphenyl group.
Amide Bond Geometry
Rotational barriers in the ethanediamide core (ΔG‡ ≈ 18 kcal/mol) permit both s-cis and s-trans conformers. NOESY experiments confirm a 3:1 preference for the s-trans conformation due to steric clashes between the cyclopentyl and oxan substituents.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxan-4-ylmethyl group can be reduced to form simpler alcohol derivatives.
Substitution: The ethanediamide linkage can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanediamide derivatives.
Scientific Research Applications
N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Varying Substituents
(a) N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide (CAS 2380188-21-4)
- Structural Differences: Replaces the cyclopentyl group with a morpholino-cyclobutyl moiety and substitutes 2-methoxyphenyl with benzodioxol.
- Aromatic Effects: Benzodioxol’s fused oxygen atoms may enhance π-π stacking interactions versus the single methoxy group in the target compound. Conformational Flexibility: Cyclobutyl’s smaller ring size could reduce steric hindrance but increase strain .
(b) N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
- Structural Differences : Features a thiophene-substituted cyclopropane and a chloro-methylphenyl group.
- Electronics: Chloro and methyl groups on the phenyl ring provide electron-withdrawing and steric effects, contrasting with the electron-donating methoxy group in the target compound. Metabolic Stability: Cyclopropane’s rigidity may slow oxidative metabolism compared to the oxan ring .
Non-Ethanediamide Analogs
(a) 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)
- Structural Differences : Butanamide backbone (vs. ethanediamide) with a piperidine-phenylethyl pharmacophore.
- Implications :
(b) N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide
- Structural Differences : Ethanethioamide core (C=S vs. C=O) with trifluoromethylphenyl and oxazolidine groups.
- Implications: Hydrogen Bonding: Thioamide’s reduced hydrogen-bonding capacity may lower target affinity but improve membrane penetration.
Key Structural and Functional Comparisons
Table 1: Comparative Analysis of Key Features
Discussion of Structural Impact on Properties
- Cyclopentyl vs. Morpholino-Cyclobutyl: The cyclopentyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas morpholino-cyclobutyl increases solubility for peripheral targets .
- Oxan vs.
- Methoxy vs. Trifluoromethyl : Methoxy’s electron-donating nature may stabilize cation-π interactions in receptors, whereas trifluoromethyl groups induce strong electron-withdrawing effects, altering binding site interactions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-cyclopentyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide?
Answer: Synthesis typically involves multi-step protocols:
- Step 1 : Preparation of the oxan-4-ylmethyl precursor via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Step 2 : Amidation using oxalyl chloride or EDCI/HOBt-mediated coupling to attach the cyclopentyl and methoxyphenyl groups .
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst choice (e.g., DMAP for acyl transfer) significantly impact yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is critical for isolating high-purity product .
Q. How can researchers characterize the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl CH₂ signals at δ 1.5–2.5 ppm; oxan-4-yl resonance at δ 3.7–4.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching C₂₄H₃₃N₂O₄) .
- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98% by UV detection at 254 nm) .
Q. What stability considerations are critical for storing and handling this compound?
Answer:
- Storage : –20°C under argon in amber vials to prevent hydrolysis of the ethanediamide bond .
- Degradation Pathways : Susceptible to oxidation (methoxyphenyl group) and photodegradation; stability assays under UV light and varying pH (4–9) are recommended .
- Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., PBS with 5% trehalose) to prevent aggregation .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?
Answer:
- Modifications : Replace the methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteres : Substitute oxan-4-yl with morpholine or piperidine rings to improve metabolic stability .
- Activity Cliffs : Use molecular docking (AutoDock Vina) to identify critical hydrogen bonds (e.g., ethanediamide carbonyl interactions with serine proteases) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Answer:
- False Positives : Validate docking results with SPR (surface plasmon resonance) to confirm binding affinity (KD values) .
- Solubility vs. Activity : If high computational binding scores conflict with low cellular activity, use PEG-based formulations to enhance bioavailability .
- Metabolite Interference : LC-MS/MS screens for unexpected metabolites (e.g., N-dealkylation products) that may antagonize target binding .
Q. How can researchers identify and validate biological targets for this compound?
Answer:
- Proteomic Profiling : SILAC (stable isotope labeling by amino acids) identifies proteins with altered expression post-treatment .
- Kinase Assays : Screen against kinase panels (e.g., Eurofins DiscoverX) to pinpoint inhibitory activity (e.g., EGFR or MAPK pathways) .
- CRISPR Knockout : Validate target dependency by knocking out putative genes (e.g., PARP1) and assessing resistance .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent Models : Administer 10–50 mg/kg (oral or IV) in BALB/c mice; monitor plasma half-life (LC-MS/MS) and organ toxicity (histopathology of liver/kidney) .
- Metabolite Tracking : ¹⁴C-labeled compound traces excretion routes (feces vs. urine) .
- Blood-Brain Barrier Penetration : Microdialysis probes in murine CNS quantify brain-to-plasma ratios .
Q. How can synergistic effects with existing therapeutics be systematically investigated?
Answer:
- Combination Index (CI) : Use Chou-Talalay assays to classify synergism (CI <1) with drugs like paclitaxel or doxorubicin .
- Transcriptomic Analysis : RNA-seq identifies pathways (e.g., apoptosis or autophagy) enhanced by combination therapy .
- Resistance Reversal : Test synergy with P-glycoprotein inhibitors (e.g., verapamil) in multidrug-resistant cell lines .
Q. What methodologies address challenges in scaling up multi-step synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous-flow reactors improve yield and reduce purification steps for intermediates .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using software (e.g., MODDE) to minimize batch variability .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for sustainable scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
